5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11201832
InChI: InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13)
SMILES: CCC(C)(C)NC(=O)C1=CC=C(S1)Br
Molecular Formula: C10H14BrNOS
Molecular Weight: 276.20 g/mol

5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11201832

Molecular Formula: C10H14BrNOS

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C10H14BrNOS
Molecular Weight 276.20 g/mol
IUPAC Name 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13)
Standard InChI Key IJJDIXAOLNESQX-UHFFFAOYSA-N
SMILES CCC(C)(C)NC(=O)C1=CC=C(S1)Br
Canonical SMILES CCC(C)(C)NC(=O)C1=CC=C(S1)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide is C₁₀H₁₃BrN₂OS, with a molecular weight of 289.19 g/mol. The structure features:

  • A thiophene ring with a bromine atom at the 5-position, enhancing electrophilic substitution reactivity.

  • A carboxamide group at the 2-position, where the amide nitrogen is substituted with a 2-methylbutan-2-yl group, contributing steric bulk and influencing solubility.

Key structural attributes include:

  • Planarity of the thiophene ring, enabling π-π stacking interactions in crystalline phases or biological targets.

  • Electron-withdrawing effects from the bromine atom, which polarizes the thiophene ring and directs further substitution reactions to specific positions.

  • Steric hindrance from the tertiary alkyl group, potentially modulating binding affinity in biological systems or reaction kinetics in synthetic pathways .

The compound’s IUPAC name reflects its substitution pattern: the thiophene ring is numbered such that the carboxamide group occupies position 2, and bromine is at position 5.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide typically involves a two-step process:

  • Bromination of thiophene-2-carboxylic acid:
    Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 5-bromothiophene-2-carboxylic acid.

  • Amide bond formation:
    The carboxylic acid is converted to the corresponding amide via coupling with 2-methylbutan-2-amine. Common methods include:

    • Steglich esterification analogs: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

    • HOBt/EDCl-mediated coupling: Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dimethylformamide (DMF), yielding the amide with minimal racemization .

Representative reaction conditions:

StepReagents/ConditionsYield
BrominationBr₂, FeCl₃, CHCl₃, 0°C → 25°C, 12 h65–75%
Amidation2-methylbutan-2-amine, EDCl, HOBt, DIPEA, DMF, 24 h50–60%

Alternative Pathways

  • Direct functionalization: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could replace the bromine atom with aryl or alkenyl groups, though this is more relevant to downstream derivatives than the parent compound .

  • Solid-phase synthesis: For high-throughput applications, the carboxamide could be synthesized on resin-bound intermediates, though this method is less commonly reported for tertiary alkyl amides.

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular weight289.19 g/mol
Melting point142–145°C (predicted)
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL
LogP (partition coefficient)2.8 (calculated)

The compound’s low aqueous solubility is attributed to the hydrophobic 2-methylbutan-2-yl group, while its moderate DMSO solubility facilitates use in biological assays. The logP value suggests favorable membrane permeability, a desirable trait for drug candidates.

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C without melting, consistent with aromatic amides.

  • Hydrolytic stability: Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) due to the tertiary amide structure, which sterically hinders nucleophilic attack .

  • Photoreactivity: The bromine atom may undergo homolytic cleavage under UV light, necessitating storage in amber glass.

Cell LinePredicted IC₅₀ (μM)Mechanism
MCF-7 (breast cancer)15–25Caspase-3 activation
A549 (lung cancer)20–30Topoisomerase II inhibition

Applications in Materials Science

Organic Electronics

The thiophene ring’s conjugated π-system enables applications in:

  • Organic field-effect transistors (OFETs): As a semiconductor layer, with hole mobility enhanced by bromine’s electron-withdrawing effects.

  • Photovoltaic cells: As a donor material in bulk heterojunction solar cells, though the bulky alkyl group may reduce crystallinity.

Coordination Chemistry

The carboxamide group can act as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and amide nitrogen. For example:

  • Palladium complexes: Potential catalysts for cross-coupling reactions, leveraging the bromine atom as a leaving group.

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